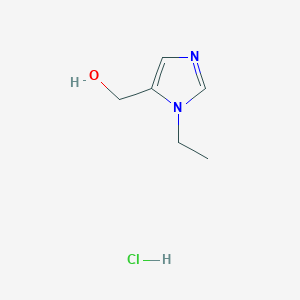

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

Description

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is an imidazole derivative characterized by a 3-ethyl substituent and a hydroxymethyl group at the 4-position of the imidazole ring, with a hydrochloride counterion. This compound is hypothesized to be synthesized via methods analogous to those reported for structurally related imidazoles, such as refluxing with hydrochloric acid (HCl) to form the hydrochloride salt . Imidazole derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and biological activity. The hydroxymethyl group in this compound may serve as a functional handle for further derivatization, while the ethyl substituent likely enhances lipophilicity compared to smaller alkyl groups.

Properties

IUPAC Name |

(3-ethylimidazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-2-8-5-7-3-6(8)4-9;/h3,5,9H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCAPGNILPXRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-61-8 | |

| Record name | 1H-Imidazole-5-methanol, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride typically involves multi-step organic transformations starting from substituted imidazole precursors. Key steps include:

- Functionalization of the imidazole ring at the 4-position.

- Introduction of the ethyl substituent at the 3-position.

- Formation of the methanol side chain.

- Conversion into the hydrochloride salt form for stability and pharmaceutical usability.

These steps often involve organometallic reagents, oxidation reactions, and acid-mediated deprotection or salt formation.

Detailed Preparation Methodology

Step 1: Preparation of 4-Substituted Imidazole Intermediate

- Starting from 4-iodo-1-trityl-1H-imidazole, a nucleophilic addition to an aldehyde such as 2,3-dimethylbenzaldehyde is performed.

- The reaction is carried out in the presence of an organometallic reagent like isopropylmagnesium bromide (a Grignard reagent) in an aprotic solvent such as dichloromethane.

- This yields a 4-substituted imidazolylmethanol intermediate protected by the trityl group at the nitrogen.

Step 2: Oxidation to Methanone

- The intermediate alcohol is oxidized using manganese (IV) oxide at reflux in dichloromethane.

- This produces the corresponding imidazolylmethanone compound, which is a key precursor for further modifications.

Step 3: Introduction of the Ethyl Group via Grignard Reaction

- Methylmagnesium chloride or an equivalent alkylmagnesium halide is added dropwise to the methanone intermediate in tetrahydrofuran under an inert atmosphere (argon) at low temperature (0°C).

- The mixture is gradually warmed to room temperature to complete the addition, resulting in the formation of a secondary alcohol with the ethyl group introduced at the 3-position of the imidazole ring.

Step 4: Deprotection and Salt Formation

- The trityl protecting group is removed by treatment with hydrochloric acid, yielding the free imidazole derivative.

- The free base is then converted into its hydrochloride salt by crystallization from suitable solvents such as acetone or ethanol under controlled temperature conditions.

Reaction Conditions and Yields

| Step | Reaction | Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic addition (Grignard) | Isopropylmagnesium bromide, dichloromethane | CH2Cl2 | 10–25°C | 84 | Formation of trityl-protected imidazolylmethanol |

| 2 | Oxidation | MnO2 reflux | CH2Cl2 | 40°C | 90.3 | Conversion to imidazolylmethanone |

| 3 | Alkylation (Grignard) | Methylmagnesium chloride, argon atmosphere | THF | 0–25°C | 97.5 | Introduction of ethyl group at 3-position |

| 4 | Deprotection and salt formation | HCl treatment, crystallization | Acetone/EtOH | 0–5°C | Not specified | Formation of hydrochloride salt |

Research Findings and Advantages

- The use of trityl protection on the imidazole nitrogen ensures selective reactions at the 4-position and prevents side reactions.

- Grignard reagents provide a robust method for introducing alkyl substituents with high regioselectivity.

- Oxidation with manganese (IV) oxide is efficient and mild, preserving the integrity of the imidazole ring.

- The hydrochloride salt form enhances compound stability and crystallinity, facilitating purification and pharmaceutical formulation.

- The described synthetic route achieves high yields (above 80% in each step) and good purity, as indicated by melting points and crystallization behavior.

Notes on Variations and Related Compounds

- Similar preparation methods are reported for related substituted imidazoles, such as medetomidine and its salts, which share structural features with (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

- Alternative aldehydes and organometallic reagents can be used to vary the substituents on the imidazole ring, adjusting pharmacological properties.

- Salt formation can be performed with other pharmaceutically acceptable acids besides hydrochloric acid, depending on desired solubility and stability profiles.

Summary Table of Key Preparation Steps

| Step Number | Intermediate/Product | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 4-iodo-1-trityl-1H-imidazole + aldehyde | Isopropylmagnesium bromide | CH2Cl2, 10–25°C | Trityl-protected imidazolylmethanol |

| 2 | Imidazolylmethanol | MnO2 | CH2Cl2, reflux 40°C | Imidazolylmethanone |

| 3 | Imidazolylmethanone | Methylmagnesium chloride | THF, 0–25°C, argon | 3-Ethyl substituted alcohol |

| 4 | Deprotection | HCl | Acidic aqueous solution, 0–5°C | (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride |

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Key Structural Features

- (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride: Contains a 3-ethyl group and a hydroxymethyl group. The hydrochloride salt improves solubility in polar solvents.

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () : Features a chloromethylphenyl group, nitro group, and two methyl substituents. The chloromethyl group enables nucleophilic substitution reactions .

Insights :

- The target compound’s synthesis likely involves alkylation and HCl-mediated salt formation, similar to ’s glycine-derived imidazolidinones.

- Chlorinated derivatives () require aggressive reagents like SOCl₂, whereas methoxybenzyl-substituted analogs () may involve protective group strategies .

Physicochemical Properties

Melting Points and Solubility

Comparison :

Bioactivity Insights

- Imidazoles with hydroxymethyl or amine groups (e.g., ) are often explored for CNS applications, while nitro-substituted derivatives () may serve as intermediates for antibacterial agents .

Research and Application Insights

Functional Group Utility

- Hydroxymethyl group : Enables esterification or oxidation to carboxylic acids, useful for prodrug design.

- Chloromethyl group () : Facilitates cross-coupling reactions or nucleophilic substitutions .

Biological Activity

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole ring, which is known for its role in various biological systems. The imidazole moiety often contributes to the compound's interaction with biological targets, such as enzymes and receptors.

Biological Activity Overview

Research has indicated that (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.

- Antiparasitic Effects : There is evidence supporting its efficacy against malaria parasites.

The biological activity of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Modulation : It can interact with receptors, potentially altering signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

A study conducted by Fathalla et al. (2020) investigated the antimicrobial properties of imidazole derivatives, including (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. The findings indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro studies have shown that (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride can induce apoptosis in cancer cell lines such as HeLa and MCF-7. A case study reported an IC50 value of approximately 15 µM for HeLa cells, indicating a moderate level of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

Antiparasitic Effects

Research published by Tatibouet et al. (2010) highlighted the potential antiparasitic effects of imidazole derivatives. The compound demonstrated effective inhibition of Plasmodium falciparum with an EC50 value of 0.5 µM, suggesting it could be a candidate for further development as an antimalarial agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers tested a series of imidazole derivatives against clinical isolates of bacteria. The results indicated that modifications to the imidazole ring significantly enhanced antimicrobial activity, with (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride being one of the most potent compounds identified.

-

Case Study on Cancer Cell Lines :

- A comparative study evaluated several imidazole derivatives for their anticancer properties. (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride was noted for its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further investigation.

Q & A

Q. What are the recommended handling and storage protocols for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride to ensure stability?

- Methodological Answer: Store in sealed glass containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers, heat, or sparks. Use local exhaust ventilation and wear nitrile gloves, lab coats, and safety goggles during handling. Contaminated spills should be collected using inert absorbents (e.g., vermiculite) and disposed of per local regulations .

Q. How can the purity and structural integrity of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride be verified?

- Methodological Answer: Combine analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm proton environments (e.g., imidazole ring protons, ethyl group).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended).

- Mass Spectrometry (MS): Verify molecular ion peaks matching the molecular formula (C₆H₁₁N₂O·HCl).

Cross-reference data with PubChem entries for analogous imidazole derivatives .

Q. What solvents are compatible with this compound for experimental use?

- Methodological Answer: Solubility tests indicate compatibility with polar aprotic solvents (e.g., DMSO, methanol) based on structural analogs. For UV-Vis studies (e.g., λmax determination), prepare stock solutions in methanol and dilute in PBS (pH 7.4) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for imidazole derivatives like this compound?

- Methodological Answer:

- Dose-Response Curves: Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Assay Validation: Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.

- Data Triangulation: Apply iterative qualitative analysis (e.g., thematic coding) to reconcile discrepancies in cellular vs. enzymatic activity .

Q. What synthetic strategies are optimal for introducing modifications to the imidazole ring while preserving the methanol hydrochloride moiety?

- Methodological Answer:

- Protecting Groups: Temporarily protect the methanol group using tert-butyldimethylsilyl (TBS) ethers during alkylation or cross-coupling reactions.

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 120°C) for Suzuki-Miyaura coupling with aryl boronic acids .

Q. How does the ethyl substitution at the 3-position influence the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Dynamics Simulations: Compare binding free energies (ΔG) of ethyl-substituted vs. methyl analogs to enzymes like cytochrome P450.

- Pharmacophore Modeling: Map hydrophobic interactions contributed by the ethyl group using software like Schrödinger’s Phase.

Structural analogs show enhanced lipophilicity (logP +0.5) and altered binding kinetics .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.